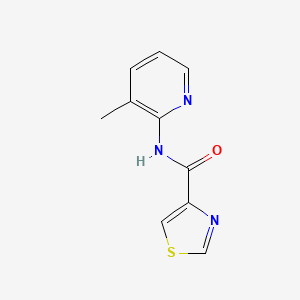

![molecular formula C20H15NO5 B6497972 [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate CAS No. 953008-17-8](/img/structure/B6497972.png)

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran and its derivatives are found in many natural and synthetic compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and are considered a privileged structure in the field of drug discovery .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . Various methods have been developed, including free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Scientific Research Applications

5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate has been studied for its potential applications in pharmaceuticals, biochemistry, and physiology. For example, it has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as potential applications in the treatment of neurodegenerative disorders such as Alzheimer’s disease. In addition, this compound has been shown to possess anti-oxidant properties, which may make it useful in the treatment of oxidative stress-related conditions. Furthermore, this compound has been studied for its potential applications in the treatment of cardiovascular diseases, diabetes, and obesity.

Mechanism of Action

Target of Action

The compound “[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate” is a complex molecule that contains two important heterocyclic structures: oxazole and benzofuran . Both of these structures are known to interact with various biological targets.

Mode of Action

Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . Similarly, benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of this compound with its targets and the resulting changes would need further experimental investigation.

Biochemical Pathways

Given the broad range of biological activities associated with oxazole and benzofuran derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Result of Action

Given the biological activities associated with oxazole and benzofuran derivatives, it can be inferred that this compound may have potential therapeutic effects .

Advantages and Limitations for Lab Experiments

The use of 5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate in laboratory experiments has several advantages and limitations. One of the main advantages of this compound is its low cost and easy availability. In addition, it is relatively stable and can be stored for long periods of time. However, this compound is also susceptible to oxidation, which can lead to the formation of impurities. Furthermore, this compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for 5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate are numerous. For example, further research could be conducted into the compound’s potential applications in the treatment of neurodegenerative disorders such as Alzheimer’s disease. In addition, further research could be conducted into the compound’s potential applications in the treatment of cardiovascular diseases, diabetes, and obesity. Furthermore, additional research could be conducted into the compound’s ability to modulate the activity of various proteins and enzymes involved in biochemical and physiological processes. Finally, further research could be conducted into the compound’s potential use as an anti-oxidant agent.

Synthesis Methods

The synthesis of 5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate has been achieved in several different ways. One of the most common methods involves the reaction of 4-methoxybenzaldehyde and 2-aminobenzofuran in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields a benzofuran-2-carboxylic acid, which can then be esterified with a methyl ester, such as methyl acetate, to form the desired compound. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde and 2-aminobenzofuran in the presence of a strong base such as sodium hydride or potassium hydride, as well as the reaction of 4-methoxybenzaldehyde and 2-aminobenzofuran in the presence of a strong acid such as sulfuric acid.

properties

IUPAC Name |

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c1-23-16-8-6-13(7-9-16)18-11-15(21-26-18)12-24-20(22)19-10-14-4-2-3-5-17(14)25-19/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGZPOWMXPSROK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6497897.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)

![(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide](/img/structure/B6497950.png)

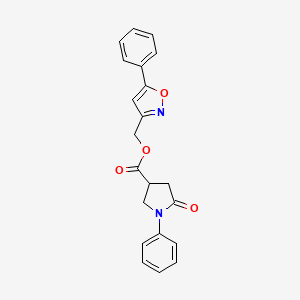

![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B6497963.png)

![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B6497964.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)

![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6497984.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B6497992.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B6497995.png)